5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
CAS No.: 1260891-15-3
Cat. No.: VC2952585
Molecular Formula: C14H18BrN3
Molecular Weight: 308.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260891-15-3 |
|---|---|
| Molecular Formula | C14H18BrN3 |
| Molecular Weight | 308.22 g/mol |
| IUPAC Name | 5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile |
| Standard InChI | InChI=1S/C14H18BrN3/c1-17(2)13-5-7-18(8-6-13)14-4-3-12(15)9-11(14)10-16/h3-4,9,13H,5-8H2,1-2H3 |
| Standard InChI Key | AQLQXJNPGJMOJN-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N |
| Canonical SMILES | CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N |
Introduction
5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a complex organic compound that belongs to the class of nitriles. It features a bromo-substituted benzene ring linked to a piperidine moiety, which is further substituted with a dimethylamino group. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential biological activity and synthetic versatility.
Synthesis Methods
The synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. A common approach involves the reaction of a suitably substituted benzyl halide with a piperidine derivative, followed by cyanation to introduce the nitrile group. The specific conditions and reagents used can vary depending on the desired yield and purity.
Synthesis Steps:
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Preparation of the Piperidine Derivative: This involves the synthesis or procurement of 4-(dimethylamino)piperidine.
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Coupling Reaction: The piperidine derivative is coupled with a bromo-substituted benzyl halide using appropriate catalysts.
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Cyanation: The resulting intermediate is then subjected to cyanation conditions to introduce the cyano group.
Biological Activity
While specific biological activity data for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile may be limited, compounds with similar structures have shown potential in various therapeutic areas. These include neuropharmacology and oncology, where nitrile-containing compounds can act as inhibitors or modulators of key enzymes or receptors.
| Potential Therapeutic Area | Mechanism of Action |
|---|---|
| Neuropharmacology | Potential modulation of neurotransmitter systems |
| Oncology | Inhibition of specific enzymes involved in cancer progression |
Safety and Handling
Handling 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile requires caution due to its potential toxicity and reactivity. It is advisable to use protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.
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